n-Butylmethyldimethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZILWKTQCRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N Butylmethyldimethoxysilane
Established Synthetic Pathways to n-Butylmethyldimethoxysilane
The formation of the silicon-carbon bond is a key step in the synthesis of this compound. Two primary and well-established synthetic routes are predominantly utilized: the Grignard reaction and hydrosilylation.
Grignard Reaction: The Grignard reaction is a cornerstone of organometallic chemistry and a versatile method for creating silicon-carbon bonds. gelest.com This pathway involves the reaction of a Grignard reagent, in this case, n-butylmagnesium bromide, with a suitable methoxysilane (B1618054) precursor. The general reaction proceeds via the nucleophilic attack of the carbanion-like butyl group from the Grignard reagent on the electrophilic silicon atom of the methoxysilane, displacing a methoxy (B1213986) group.
A common precursor for this synthesis is methyltrimethoxysilane (B3422404). The reaction can be represented as follows:
CH₃CH₂CH₂CH₂MgBr + CH₃Si(OCH₃)₃ → CH₃CH₂CH₂CH₂Si(CH₃)(OCH₃)₂ + MgBr(OCH₃)
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), as Grignard reagents are highly reactive towards protic solvents like water. leah4sci.comlibretexts.org The choice of solvent can influence the reactivity, with tetrahydrofuran often facilitating faster substitution compared to diethyl ether. gelest.com
Hydrosilylation: Hydrosilylation is another powerful and atom-economical method for the formation of silicon-carbon bonds. wikipedia.orgsigmaaldrich.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of methyldimethoxysilane (B100820) with 1-butene (B85601) in the presence of a catalyst.
CH₂=CHCH₂CH₃ + HSi(CH₃)(OCH₃)₂ --(Catalyst)--> CH₃CH₂CH₂CH₂Si(CH₃)(OCH₃)₂
This process is most often catalyzed by transition metal complexes, particularly those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.govresearchgate.net The reaction mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the product. wikipedia.org Hydrosilylation of terminal alkenes like 1-butene typically results in anti-Markovnikov addition, placing the silicon atom at the terminal carbon. wikipedia.org
| Synthetic Pathway | General Reaction | Key Features |
| Grignard Reaction | R-MgX + R'Si(OR'')₃ → R-Si(R')(OR'')₂ + MgX(OR'') | Versatile for Si-C bond formation; requires anhydrous conditions. gelest.comleah4sci.comlibretexts.org |
| Hydrosilylation | R-CH=CH₂ + H-Si(R')(OR'')₂ → R-CH₂-CH₂-Si(R')(OR'')₂ | Atom-economical; typically uses platinum-based catalysts. wikipedia.orgsigmaaldrich.comnih.gov |
Precursor Design and Chemical Modification Strategies
The selection and design of precursors are critical for the successful and efficient synthesis of this compound. The choice of precursor directly impacts the reaction pathway and the purity of the final product.
For the Grignard pathway , the primary precursors are an n-butyl Grignard reagent and a methyldialkoxysilane or methyltrialkoxysilane.
Grignard Reagent Precursor: The n-butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent. researchgate.net The quality of the magnesium and the dryness of the solvent and glassware are crucial for the successful formation of the Grignard reagent. researchgate.net
Silicon Precursor: Methyltrimethoxysilane is a common choice as the silicon-containing precursor. Its three methoxy groups provide ample reactivity for substitution by the Grignard reagent. The general structure of organosilane precursors is RₙSiX₍₄₋ₙ₎, where X is typically a halide or an alkoxy group. gelest.com For partial substitution, as in the synthesis of this compound, controlling the stoichiometry of the reactants is essential. Reverse addition, where the Grignard reagent is added to the silane (B1218182), is often preferred for achieving partial substitution. gelest.com
For the hydrosilylation pathway , the key precursors are 1-butene and a silane containing a reactive Si-H bond.
Alkene Precursor: 1-butene is the unsaturated substrate that provides the n-butyl group.
Silicon Precursor: Methyldimethoxysilane (H-Si(CH₃)(OCH₃)₂) is the ideal precursor as it contains the required methyl and dimethoxy groups, along with the reactive Si-H bond necessary for the hydrosilylation reaction.
Chemical modification strategies for precursors often involve the use of related silanes to introduce specific functionalities or to control the reactivity. For instance, in sol-gel processes, which can be seen as a related field of application and synthesis, various alkyltrimethoxysilanes like n-butyltrimethoxysilane are used as precursors to modify the properties of the resulting materials. researchgate.netscispace.comnih.gov The principles of precursor selection in these applications, focusing on the nature of the alkyl and alkoxy groups, are transferable to the targeted synthesis of specific organosilanes.
| Precursor | Role in Synthesis | Synthetic Pathway |
| 1-Bromobutane | Source of the n-butyl group for the Grignard reagent. | Grignard Reaction |
| Magnesium | Reacts with 1-bromobutane to form the Grignard reagent. | Grignard Reaction |
| Methyltrimethoxysilane | Silicon backbone with displaceable methoxy groups. | Grignard Reaction |
| 1-Butene | Source of the n-butyl group. | Hydrosilylation |
| Methyldimethoxysilane | Provides the Si-H bond for addition across the double bond. | Hydrosilylation |
Optimization of Reaction Conditions for High-Purity this compound Synthesis
Achieving high purity in the synthesis of this compound requires careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.
For the Grignard Reaction:
Temperature: The reaction is typically initiated at a gentle warmth and then proceeds under reflux of the ether solvent. libretexts.org Controlling the temperature is crucial, especially during the addition of the reactants, to manage the exothermic nature of the reaction and prevent side reactions.
Solvent: The choice of ether solvent (diethyl ether vs. tetrahydrofuran) can affect the rate of reaction. gelest.com The solvent must be scrupulously dry to prevent the quenching of the Grignard reagent. libretexts.org
Stoichiometry and Addition Order: To obtain the monosubstituted product (this compound) from a trialkoxy precursor like methyltrimethoxysilane, a 1:1 molar ratio of the Grignard reagent to the silane is theoretically required. In practice, a slight excess of one reagent may be used to drive the reaction to completion. The order of addition is also critical; adding the Grignard reagent to the silane (reverse addition) can help to control the degree of substitution and minimize the formation of di- and tri-substituted byproducts. gelest.com
Purification: After the reaction, the mixture is typically hydrolyzed with an aqueous solution of a weak acid, such as ammonium (B1175870) chloride, to quench any unreacted Grignard reagent and to break down the magnesium alkoxide salts. researchgate.net The organic product is then extracted, dried, and purified by fractional distillation.
For the Hydrosilylation Reaction:
Catalyst: The choice and concentration of the platinum catalyst are paramount. Catalysts like Karstedt's catalyst are highly active, allowing for low catalyst loadings. researchgate.net The catalyst's activity and selectivity can be influenced by the presence of inhibitors, which can be used to control the reaction rate and prevent premature reaction. researchgate.net
Temperature: The reaction temperature can vary depending on the catalyst and substrates but is often in the range that allows for a controlled reaction rate without thermal degradation of the reactants or products.
Pressure: When using a gaseous reactant like 1-butene, the pressure will influence its concentration in the reaction mixture and thus the reaction rate.
Solvent: While some hydrosilylation reactions can be run neat, an inert solvent may be used to control the concentration of reactants and to aid in heat dissipation.
Purification: The product is typically purified by distillation to remove the catalyst residues and any unreacted starting materials or byproducts.
The optimization of these conditions is often achieved through systematic studies, such as Design of Experiments (DoE), which can efficiently identify the optimal combination of factors to achieve the desired purity and yield. whiterose.ac.uk
| Parameter | Influence on Grignard Reaction | Influence on Hydrosilylation |
| Temperature | Controls reaction rate and selectivity. libretexts.org | Affects catalyst activity and reaction rate. |
| Catalyst | Not applicable. | Crucial for reaction to proceed; type and concentration affect rate and selectivity. nih.govresearchgate.net |
| Solvent | Stabilizes Grignard reagent; must be anhydrous. gelest.comlibretexts.org | Can control concentration and dissipate heat. |
| Stoichiometry | Key for controlling the degree of substitution. gelest.com | Affects conversion and can influence byproduct formation. |
| Purification | Typically involves hydrolysis and fractional distillation. researchgate.net | Usually fractional distillation to remove catalyst and byproducts. |
Elucidation of Reaction Mechanisms and Kinetics
Hydrolysis Pathways and Kinetics of n-Butylmethyldimethoxysilane
Hydrolysis is the initial step in the reaction cascade of alkoxysilanes, where the alkoxy groups are replaced by hydroxyl groups. mdpi.com This reaction is crucial as it precedes condensation and ultimately polymerization. The rate of hydrolysis is influenced by several factors, most notably pH and the solvent system used.
The pH of the reaction medium has a profound effect on the hydrolysis rate of alkoxysilanes. tandfonline.com Generally, hydrolysis is significantly faster in both acidic and basic conditions compared to neutral pH. tandfonline.comgelest.com
Under acidic conditions , the hydrolysis reaction is catalyzed by protons (H⁺). The reaction rate is proportional to the proton concentration. mdpi.com The mechanism involves the protonation of an alkoxy group, making it a better leaving group. gelest.com Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com
In basic media , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov The reaction rate is proportional to the concentration of ammonia (B1221849) or other basic catalysts. mdpi.com
For most alkoxysilanes, the hydrolysis rate is at its minimum around a neutral pH of 7. tandfonline.com The specific dependence of the hydrolysis rate of this compound on pH would follow these general principles, though the exact rates would be specific to its molecular structure.
A study on γ-methacryloxypropyltrimethoxysilane (MPS) demonstrated that longer times were required for complete hydrolysis under near-neutral pH conditions. tandfonline.com This strong dependence of the hydrolysis rate on pH is a general characteristic of alkoxysilanes. tandfonline.com
The choice of solvent significantly impacts the hydrolysis kinetics of alkoxysilanes. mdpi.comresearchgate.net Solvents can be categorized as polar or non-polar, and as protic or aprotic, each affecting the reaction differently. mdpi.com
Polar protic solvents , such as alcohols, can participate in the reaction through hydrogen bonding and can also lead to transesterification reactions if the alcohol's alkoxy group is different from that of the silane (B1218182). mdpi.comresearchgate.net For instance, the hydrolysis rate of methyltrimethoxysilane (B3422404) was found to be faster in methanol (B129727) than in ethanol (B145695), dioxane, or DMF in an alkaline medium. mdpi.com
Aprotic solvents are generally considered inert. mdpi.com However, their polarity can still influence the solubility of the reactants and the stability of charged intermediates. mdpi.com
The viscosity of the solvent can also affect the hydrolysis rate by altering the diffusion coefficients of the reactants. mdpi.com An increase in solvent viscosity generally leads to a decrease in the hydrolysis rate. mdpi.com
| Solvent Property | Effect on Hydrolysis Rate | Reference |
| Polarity | Affects solubility of silanes. | mdpi.com |
| Protic vs. Aprotic | Protic solvents can enhance condensation in acidic media and decrease it in basic media. | mdpi.com |
| Viscosity | Increased viscosity decreases the hydrolysis rate. | mdpi.com |
Condensation Reaction Mechanisms
Following hydrolysis, the resulting silanols (Si-OH) undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. mdpi.com This is a critical step leading to the formation of oligomers and eventually polymers. mdpi.com
The kinetics of polycondensation are more complex than those of hydrolysis and involve multiple individual reaction rates. mdpi.com Condensation can occur between two hydrolyzed molecules, a hydrolyzed and an unhydrolyzed molecule, or between larger oligomeric species. mdpi.com The structure of the resulting oligomers and polymers is highly dependent on the relative rates of hydrolysis and condensation.
Factors such as the water content and the nature of the catalyst influence whether the polymerization leads to linear, branched, or cross-linked structures. nih.gov For instance, understoichiometric water addition tends to result in more linear oligomers. uni-saarland.de
The formation of various oligomeric structures, including cyclic units, is possible during the polycondensation of organosilanes. mdpi.com The specific conditions of the reaction, such as temperature and reactant ratios, can be tuned to control the molecular weight and structure of the resulting oligomers. mdpi.com
The competition between intermolecular (between different molecules) and intramolecular (within the same molecule) condensation is a key factor in determining the final polymer structure.
Intermolecular condensation leads to the growth of polymer chains and networks.
Intramolecular condensation results in the formation of cyclic structures.
The balance between these two pathways is influenced by several factors:
Concentration: Higher monomer concentrations favor intermolecular condensation.
Solvent: The solvent can influence the conformation of the silanol (B1196071) intermediates, thereby affecting the proximity of reactive groups for either pathway. nih.gov For example, in some solvents, strong intramolecular hydrogen bonding can be favored. nih.gov
Molecular Structure: The length and flexibility of the organic substituent on the silicon atom can play a crucial role. For instance, in certain organocatalysts, longer linker chains between functional groups were found to favor intramolecular cooperative activity. acs.orgacs.orgosti.gov
Polymerization Kinetics and Mechanisms Involving this compound
Free-Radical Polymerization Contributions
Free-radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. youtube.com The kinetics of this process are governed by the respective rate constants for each step. youtube.com While specific kinetic data for the free-radical polymerization of this compound is not extensively detailed in the provided results, general principles of free-radical polymerization of related monomers can be considered. For instance, in the polymerization of methacrylate (B99206) monomers, the rate of polymerization is influenced by factors such as initiator concentration and temperature. nih.govukens.de The process involves the generation of free radicals from an initiator, which then react with monomer units to form a growing polymer chain. youtube.comcmu.edu The concentration of polymeric radicals and the moderator (in controlled radical polymerization) tend to reach a pseudo-stationary state after an initial period. cmu.edu
Rp = kp[M][M•]
where:
kp is the propagation rate constant
[M] is the monomer concentration
[M•] is the concentration of the active polymer chains
The propagation rate coefficient for monomers like 2-ethylhexyl acrylate (B77674) (EHA), which shares some structural similarities with this compound in terms of an alkyl chain, has been studied and can be described by an Arrhenius relationship. mdpi.com However, backbiting reactions can lead to a lower effective propagation rate coefficient. mdpi.com
Cationic Polymerization Dynamics
Cationic polymerization is another significant pathway for polymerizing monomers and is suitable for alkenes with electron-donating substituents and heterocyclic monomers. wikipedia.org The process is initiated by a cationic initiator that transfers a charge to a monomer, rendering it reactive for subsequent chain growth. wikipedia.org The stability of the resulting cation is crucial for polymerization to proceed. wikipedia.org
The solvent plays a critical role in cationic polymerization, as its ability to form free ions influences the reactivity of the propagating cationic chain. wikipedia.org For example, the cationic polymerization of p-methylstyrene in an ionic liquid showed that the ionic environment and high polarity of the solvent facilitated the polarization of the initiator and monomer, leading to a more controlled polymerization compared to reactions in traditional organic solvents like dichloromethane. nih.gov
Living cationic polymerization, a type of controlled polymerization, aims to eliminate termination steps, allowing the polymer chain to grow until all the monomer is consumed. wikipedia.org This has been successfully applied to monomers like alkyl vinyl ethers and can be controlled by external stimuli like light. wikipedia.orgchemrxiv.org Photoinduced free-radical promoted cationic polymerization (FRPCP) is a versatile method that uses photochemically generated electron donor radicals to initiate the cationic polymerization of various monomers. rsc.org
Monomer Conversion and Polymerization Rate Evolution
The conversion of monomer to polymer over time is a key kinetic parameter. In free-radical polymerization, the monomer conversion generally increases with reaction time. researchgate.net The rate of polymerization can be influenced by several factors, including the initial concentrations of the monomer and initiator. nih.gov For example, in the polymerization of tert-butyldimethylsilyl methacrylate, increasing the initiator (AIBN) concentration led to a faster evolution of molecular weight with reaction time, although the evolution of molecular weight with monomer conversion was similar across different initiator concentrations. nih.gov
Temperature also has a significant impact on monomer conversion. ukens.de Increased temperature generally leads to higher radical mobility due to lower system viscosity, resulting in further polymerization. ukens.de A study on pre-heated composite materials showed a strong positive correlation between temperature and monomer conversion, with conversion increasing from 31.6% at 3°C to 67.3% at 60°C. ukens.de
The following table illustrates the effect of temperature on monomer conversion for a generic photopolymerizable composite, which demonstrates the general principle.
| Temperature (°C) | Top Surface Conversion (%) | 2-mm Depth Conversion (%) |
| 3 | 35.4 | 31.6 |
| 10 | 42.1 | 37.8 |
| 27 | 55.3 | 51.2 |
| 40 | 61.5 | 58.1 |
| 60 | 66.3 | 63.0 |
| This table is based on data for a general dental composite and serves as an illustration of the temperature-conversion relationship. ukens.de |
Mechanistic Studies of this compound as a Chemical Modifier
This compound, like other alkoxysilanes, can function as a chemical modifier, particularly as a coupling agent to improve adhesion between organic and inorganic materials. researchgate.net The mechanism involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (Si-OH) groups. unm.edugelest.com This hydrolysis is a crucial first step and can be catalyzed by either acid or base. unm.edugelest.com
The general mechanism proceeds as follows:
Hydrolysis: The Si-OR (alkoxy) groups react with water to form Si-OH (silanol) groups and an alcohol byproduct (methanol in this case). unm.eduresearchgate.net This reaction is often stepwise, and the rate is influenced by pH and steric factors. unm.edu Methoxysilanes typically hydrolyze faster than ethoxysilanes. gelest.com
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (either on other silane molecules or on a substrate surface) to form stable siloxane (Si-O-Si) bonds. unm.eduresearchgate.netgelest.com This condensation reaction releases water.
Bonding to Substrate: When used as a surface modifier, the silanol groups can form hydrogen bonds with hydroxyl groups present on the surface of an inorganic substrate. researchgate.net Subsequent condensation between the silane's silanol groups and the substrate's hydroxyl groups forms strong, covalent Si-O-Substrate bonds. researchgate.net
The n-butyl group of this compound is a non-functional, hydrophobic group. gelest.com When used to modify a surface, this group orients away from the inorganic substrate, imparting a hydrophobic character to the surface. researchgate.netgelest.com In some applications, such as in cementitious materials, highly hydrophobic trialkoxysilanes like n-butyltrimethoxysilane may lead to phase separation, forming a distinct organosilane phase alongside the inorganic matrix. researchgate.net
| Reaction Step | Reactants | Products |
| Hydrolysis | This compound + Water | n-Butylmethylsilanediol + Methanol |
| Condensation | 2 x n-Butylmethylsilanediol | Poly(n-butylmethylsiloxane) + Water |
| Surface Bonding | n-Butylmethylsilanediol + Substrate-OH | n-Butylmethylsiloxane-Substrate + Water |
| This table provides a simplified representation of the chemical modification process. |
Catalysis and Polymerization Research Utilizing N Butylmethyldimethoxysilane
n-Butylmethyldimethoxysilane as an External Electron Donor in Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum compound, are workhorses in the production of polyolefins such as polypropylene (B1209903). wikipedia.org The addition of an external electron donor is a critical step in these systems, serving as a stereoselective control agent. google.com These donors influence the catalyst's productivity and, more importantly, control the amount of non-stereoregular, or atactic, polymer formed. google.com this compound (BMDS) has emerged as a significant external electron donor, particularly when used with succinate-containing Ziegler-Natta catalysts. google.compatsnap.com Its application has been shown to yield polymers with controlled microtacticity and a broadened molecular weight distribution, which are desirable for specific applications like polypropylene films. google.comgoogle.com
Organosilicon compounds are commonly employed as external electron donors, with a general formula of SiRm(OR′)4-m, where R and R' are various organic groups. google.com The specific structure of the silane (B1218182), including the nature of the alkyl and alkoxy groups, dictates its effectiveness in controlling polymer properties.
Influence on Polymer Stereoregularity and Microtacticity Control
The stereoregularity of a polymer chain, which describes the spatial arrangement of its constituent monomers, is a primary determinant of its physical and mechanical properties. In polypropylene, the arrangement of the methyl groups along the polymer backbone dictates its crystallinity and, consequently, its strength and durability. google.com The use of this compound as an external electron donor has been found to provide a means of controlling chain defects and their distribution, leading to a regulated microtacticity. google.com
Microtacticity refers to the stereoregularity at the level of individual monomer units within the polymer chain. By influencing the active sites of the Ziegler-Natta catalyst, BMDS can modulate the insertion of propylene (B89431) monomers, thereby controlling the formation of stereochemical errors. This controlled introduction of defects can be advantageous, as it can improve the processability of the resin for applications such as film production by slightly lowering the polymer's melting temperature. google.com Research has demonstrated that the use of BMDS can lead to a reduction in polymer microtacticity, a desirable feature for certain film-grade polypropylenes. google.com
Impact on Molecular Weight Distribution of Polyolefins
The molecular weight distribution (MWD) of a polymer, which describes the range of molecular chain lengths within the material, is another critical parameter that influences its processing behavior and end-use properties. lyondellbasell.com A broad MWD, for instance, can enhance the processability of a polymer. lyondellbasell.com
The utilization of this compound as an external electron donor in conjunction with succinate-containing Ziegler-Natta catalysts has been surprisingly discovered to produce polypropylene with a broadened molecular weight distribution. google.comgoogle.com This effect is particularly beneficial for film applications, where a broader MWD can lead to improved melt strength and processing characteristics. google.com The ability to simultaneously control microtacticity and broaden the MWD makes BMDS a valuable tool for tailoring polypropylene properties. google.com
The table below illustrates the effect of different external electron donors on the molecular weight distribution of polypropylene.
| External Electron Donor | Internal Donor | Cocatalyst | Polymer MWD (Mw/Mn) |
| This compound | Succinate | Triethylaluminum | Broadened |
| Cyclohexylmethyldimethoxysilane | Phthalate | Triethylaluminum | Narrower |
| Dicyclopentyldimethoxysilane | Diether | Triethylaluminum | Intermediate |
This table is a representative illustration based on general findings in the field and specific data may vary depending on the exact catalyst system and polymerization conditions.
Role of this compound in Catalyst System Design and Performance
The effectiveness of BMDS is often linked to the type of internal electron donor used within the solid catalyst component. google.com For instance, its use with succinate-based internal donors has proven to be a particularly effective combination for achieving the desired polymer characteristics. google.com The molar ratio of the external donor to the titanium in the catalyst and to the aluminum in the cocatalyst are critical parameters that need to be optimized to achieve the desired catalytic performance and polymer properties. googleapis.com
The performance of the catalyst system is a balance between activity (the amount of polymer produced per unit of catalyst) and the ability to control the polymer's stereochemistry and molecular weight. google.com BMDS contributes to this balance by moderating the catalyst's active sites, poisoning non-stereospecific sites, and thereby enhancing the production of the desired isotactic polymer. mdpi.com
Advanced Concepts in Catalytic Processes with Silane Compounds
The role of silane compounds in catalysis extends beyond their use as external electron donors in traditional Ziegler-Natta systems. The unique electronic properties of silicon-based molecules are being explored in a variety of advanced catalytic processes. patsnap.com
Recent research has focused on the development of novel catalytic applications for silanes, including their use in:
Hydrosilylation: This process, which involves the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. bohrium.com
Catalytic Hydrolysis of Silanes: This is an atom-efficient method for the synthesis of silanols, which are important intermediates in organic synthesis and the production of silicon-based polymers. nih.gov
H/D Exchange of Silanes: The development of methods for the synthesis of deuterated silanes is important for their use in mechanistic studies and as reagents in organic synthesis. rsc.org
Catalytic Amination of Silanes: The direct functionalization of Si-H bonds to form Si-N bonds represents a novel strategy for the synthesis of organosilicon compounds. acs.org
These advanced concepts highlight the versatility of silane compounds and suggest that their role in catalysis will continue to expand, offering new pathways for the synthesis of novel materials and chemical intermediates.
Applications in Materials Science and Engineering
Surface Modification and Interfacial Adhesion Enhancement
One of the primary applications of n-butylmethyldimethoxysilane is in the modification of material surfaces to tailor their properties for specific functionalities. This is largely achieved through silanization, a process that involves the covalent bonding of silane (B1218182) molecules to a substrate.
Silanization is a widely used and cost-effective method for modifying surfaces rich in hydroxyl groups, such as those found on silica (B1680970) nanoparticles and various metal oxides. cankaya.edu.tr The process involves the reaction of the methoxy (B1213986) groups of this compound with the surface hydroxyl groups of the inorganic substrate. This reaction forms a stable siloxane bond (Si-O-Si), effectively grafting the butylmethyldimethoxy functional group onto the surface.
The general mechanism for this reaction can be described as follows: M−OH + (CH₃O)₂Si(CH₃)(C₄H₉) → M−O−Si(OH)(CH₃)(C₄H₉) + CH₃OH
Here, M represents the metal or silicon atom on the substrate surface. This initial reaction is followed by condensation reactions between adjacent silanol (B1196071) groups, leading to the formation of a cross-linked silane layer on the substrate.
The surface modification of metal oxide nanoparticles with silane coupling agents is a crucial technique to prevent their agglomeration and enhance their stability. nih.gov Unmodified nanoparticles possess high surface energy, making them thermodynamically unstable and prone to aggregation. nih.gov Silanization reduces this surface energy, leading to improved dispersion and stability of the nanoparticles in various media. nih.gov
Table 1: Examples of Inorganic Substrates Modified by Silanization
| Substrate | Purpose of Modification |
| Silica Nanoparticles | Improve dispersion in polymer matrices, create hydrophobic surfaces. |
| Metal Oxides (e.g., TiO₂, Al₂O₃) | Enhance compatibility with organic polymers, improve adhesion. |
| Glass and Quartz | Create hydrophobic coatings, immobilize biomolecules. |
This table provides examples of inorganic substrates and the intended outcomes of their modification through silanization.
The efficiency and quality of the silanization process are influenced by several reaction parameters:
pH: The pH of the reaction medium plays a critical role in the hydrolysis of the alkoxysilane. Under acidic or basic conditions, the hydrolysis of alkoxysilanes is significantly faster than at a neutral pH, assuming water is present. escholarship.org For instance, in the sol-gel process involving silanes, acidic conditions can favor the hydrolysis of the epoxy ring over the formation of the silica network, while basic conditions promote silicon condensation. nih.gov
Concentration: The concentration of the silane solution affects the density of the grafted layer. Higher concentrations can lead to the formation of multilayers, while lower concentrations may result in incomplete surface coverage.
Time: The reaction time determines the extent of the silanization process. Sufficient time is required for the diffusion of the silane to the substrate surface, hydrolysis, and subsequent condensation reactions. Experimental silanization times for alkoxysilanes are typically on the order of hours. escholarship.org
Temperature: Temperature influences the rate of both the hydrolysis and condensation reactions. Chilling the mixture of alkoxysilanes and an acid hydrolysis catalyst to temperatures between -20°C and 15°C can be a step in controlling the reaction. google.com
This compound can be used to form self-assembled monolayers (SAMs) on various substrates. cankaya.edu.tr SAMs are highly ordered, single-molecule-thick films that spontaneously form on a surface. cankaya.edu.trnsf.gov The formation of SAMs is driven by the chemisorption of the head groups onto the substrate and the subsequent organization of the tail groups. youtube.com
The process begins with the adsorption of individual silane molecules onto the substrate. youtube.com Initially, these molecules may form a disordered layer. youtube.com Over time, as more molecules adsorb, they begin to organize into ordered, two-dimensional domains that grow and coalesce to cover the entire surface with a single monolayer. youtube.com The formation of a well-ordered SAM is crucial for achieving uniform and predictable surface properties.
The butyl group in this compound is nonpolar, and its introduction onto a hydrophilic surface through silanization imparts hydrophobic character. wikipedia.org This is a key application in surface engineering, where the wettability of a surface needs to be controlled. researchgate.net The degree of hydrophobicity can be tailored by controlling the density and orientation of the grafted silane molecules.
Conversely, while this compound itself imparts hydrophobicity, the principles of silanization can be extended to engineer hydrophilic surfaces by using silanes with polar functional groups. Surface modification with polysaccharides, for example, can provide a hydrophilic interface on hydrophobic biomaterials. nih.gov
Furthermore, the surface modification of fillers with this compound enhances their dispersion within the polymer matrix. researchgate.netmatec-conferences.org This prevents the agglomeration of filler particles, which can act as stress concentration points and degrade the mechanical performance of the composite. researchgate.net
Silanization of Inorganic Substrates (e.g., Silica Nanoparticles, Metal Oxides)
Sol-Gel Processes and Advanced Material Fabrication
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org this compound can be used as a precursor in sol-gel synthesis. The process involves the hydrolysis and polycondensation of the silane precursor to form a colloidal solution (sol), which then evolves into a gel-like network. wikipedia.org
The hydrolysis and condensation rates in non-hydrolytic sol-gel processes are generally lower, allowing for better control over the formation of oligomeric species. mdpi.com This control is advantageous for creating materials with well-defined nanostructures. The sol-gel approach is a low-temperature and cost-effective method that allows for precise control over the chemical composition of the final product. wikipedia.org
Through the sol-gel process, this compound can be incorporated into the fabrication of various advanced materials, including:
Coatings: Thin films can be deposited on substrates to provide protective or functional coatings.
Ceramics and Glasses: Monolithic materials with specific properties can be synthesized.
Powders: Micro- and nanospheres with controlled size and morphology can be produced. wikipedia.org
The incorporation of the butyl group into the silica network can modify the properties of the resulting material, for instance, by increasing its hydrophobicity or altering its mechanical properties.
Controlled Microstructure Formation in Sol-Gel Derived Materials
The sol-gel process is a versatile method for creating materials with controlled porosity and microstructure at low temperatures. The structure of the final material is heavily influenced by the type of precursor used and the reaction conditions (such as pH, water-to-silane ratio, and temperature).
When this compound is used as a co-precursor in a sol-gel synthesis, the n-butyl group plays a significant role in defining the final microstructure. As the siloxane network forms and grows, the organic butyl groups prevent the dense packing of the polymer chains. This steric hindrance leads to the formation of materials with inherent porosity. By carefully managing the ratio of this compound to other precursors (like TEOS), scientists can manipulate the pore size, pore volume, and surface area of the resulting gel. This strategy is a key approach for creating materials with tailored porosity for applications such as membranes and sensors.
Development of Hybrid Materials and Composites
Hybrid materials combine the properties of both organic and inorganic components at a molecular or nanometer scale. This compound is an ideal component for creating these materials due to its hybrid organic-inorganic nature.
When incorporated into a polymer matrix or used to treat inorganic fillers (like silica or alumina), the compound acts as a coupling agent. The siloxane portion can form strong, covalent bonds with the inorganic phase, while the organic butyl group enhances compatibility and adhesion with the organic polymer matrix. This improved interfacial bonding is critical for the performance of composite materials, leading to enhanced mechanical properties such as strength and toughness. The combination of inorganic hardness and chemical resistance with organic flexibility and toughness can be achieved through the use of such hybrid precursors.
Design of Porous Materials and Aerogels
Aerogels are a class of highly porous, ultralight materials with exceptional properties, including very low thermal conductivity. They are typically produced by preparing a gel through a sol-gel process and then removing the liquid from the pores without causing the structure to collapse, often through supercritical drying.
The choice of silane precursor is critical in designing the final properties of the aerogel. While traditional silica aerogels made from precursors like TEOS can be brittle, incorporating organically modified silanes like this compound can impart flexibility and hydrophobicity. The n-butyl groups integrated into the silica network reduce the number of rigid cross-links and introduce organic character, making the resulting aerogel less prone to fracture. Furthermore, the hydrophobic nature of the butyl group makes the aerogel resistant to moisture, which can otherwise damage the porous structure and degrade its insulating properties. Research into flexible silica aerogels often involves the use of co-precursors like methyltriethoxysilane and polydimethylsiloxane to enhance these properties.
Applications in Advanced Functional Materials
Beyond structural applications, this compound is utilized to impart specific functionalities to surfaces and materials, particularly for protection and rheological modification.
Coatings for Enhanced Durability and Resistance
This compound is used to create hydrophobic (water-repellent) coatings on various substrates, including glass, ceramics, and metals. The mechanism involves the hydrolysis of the methoxy groups to form reactive silanols, which then bond with hydroxyl groups present on the substrate surface. This reaction forms a durable, covalently bonded layer of silane molecules.
The exposed n-butyl groups form a non-polar, low-surface-energy film that repels water. This hydrophobic barrier protects the underlying material from moisture, which can prevent corrosion in metals and freeze-thaw damage in porous construction materials. The resulting coatings can enhance durability, improve chemical resistance, and provide self-cleaning properties.
Materials for Rheological Control
The term rheology describes how materials deform and flow. In the context of materials science, rheological control is essential for processing and application of materials like paints, adhesives, and composites. While specific research on this compound for rheological control is not widely documented, the principles of using silanes for this purpose are well-established.
The interaction of silanes with filler particles (such as fumed silica) in a liquid polymer system can modify the system's viscosity and flow behavior. By modifying the surface of filler particles, this compound can reduce inter-particle interactions and improve their dispersion within a polymer matrix. This can lead to a reduction in the viscosity of the composite, making it easier to process. Conversely, under certain conditions, the formation of a network structure through silane condensation can be used to increase viscosity and create a gel-like consistency, which is useful for creating thixotropic materials that are thick at rest but flow under shear.
Integration in Microelectronics and Separation Technologies
In the realm of microelectronics , organosilicon precursors are crucial for the fabrication of interlayer dielectric films with low dielectric constants (low-k films), which are essential for reducing signal delay and power consumption in integrated circuits. Compounds similar in structure to this compound are used in chemical vapor deposition (CVD) processes to create these films. The organic groups, such as the butyl and methyl groups in this compound, can introduce porosity into the silicon dioxide matrix, thereby lowering its dielectric constant. While specific data on this compound is scarce, the general principles of using organosilanes suggest it could potentially serve as a precursor or an additive in the deposition of such specialized films. Surface treatments are also critical in semiconductor manufacturing to enhance performance and protect components from corrosive environments. azom.comoerlikon.com Silane-based coatings are known to provide chemically non-reactive and pure amorphous silicon surfaces that resist corrosion and particle contamination. azom.com
In separation technologies , the surface modification of membranes is a key strategy to improve their performance in applications like gas separation and water treatment. Polyphenylsulfone (PPSU) membranes, for instance, are often modified to enhance their stability and functionality. nih.gov While direct studies involving this compound are not readily found, its chemical properties make it a candidate for surface modification. The methoxy groups can react with hydroxyl groups on a membrane's surface, covalently bonding the silane to the material. The butyl and methyl groups would then form a new, modified surface with altered properties, such as increased hydrophobicity, which could be beneficial for specific separation processes.
Role in Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule. mdpi.com The synthesis of MIPs involves the polymerization of functional monomers and a cross-linking agent around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.
The selection of functional monomers and cross-linkers is critical to the performance of MIPs. nih.govnih.gov While common monomers are often acrylic or vinyl-based, organosilanes can also be employed. nih.gov In this context, this compound could potentially act as a cross-linking agent or a co-monomer. Its two methoxy groups are capable of undergoing hydrolysis and condensation reactions, which would lead to the formation of a cross-linked polysiloxane network. The butyl and methyl groups would contribute to the hydrophobicity and steric environment of the polymer matrix, influencing the binding characteristics of the imprinted sites.
Biological Activity and Biomedical Engineering Applications
Applications in Biomedical Materials DevelopmentThere is no published research on the application of n-butylmethyldimethoxysilane in the development of biomedical materials.
Potential in Bioartificial Organs and Tissue Engineering
Currently, there is a notable absence of specific research findings on the direct application of this compound in the development of bioartificial organs and tissue engineering scaffolds. The available scientific literature does not provide detailed studies or data tables outlining its specific roles in these advanced biomedical fields.
The development of bioartificial organs, which involves the integration of living cells with synthetic or natural scaffolds, is a complex field. nih.govnih.gov Similarly, tissue engineering aims to restore, maintain, or improve tissue function by combining cells, scaffolds, and growth factors. bohrium.comresearchgate.net A critical aspect of both fields is the surface modification of biomaterials to enhance their interaction with biological systems. nih.govrsc.org This often involves the use of various compounds to alter surface properties like hydrophobicity, protein adsorption, and cell adhesion to improve biocompatibility and guide tissue formation. bohrium.comnih.gov
While silane (B1218182) compounds, in general, are utilized for surface modification of materials, specific research detailing the use and efficacy of this compound for creating biocompatible surfaces for bioartificial organs or for promoting specific cellular responses in tissue engineering is not presently available in the reviewed literature. The success of such applications hinges on extensive biocompatibility testing, including cytotoxicity, genotoxicity, and hemocompatibility assays, to ensure the material is non-toxic and performs appropriately in a biological environment. nih.govnih.gov
Interactive Data Table: General Parameters for Biomaterial Surface Modification in Tissue Engineering
| Parameter | Desired Outcome | Rationale |
| Surface Chemistry | Controlled protein adsorption, specific cell binding | Influences the initial biological response to the implant. bohrium.com |
| Surface Topography | Guidance of cell alignment and differentiation | Mimics the natural extracellular matrix. |
| Wettability | Optimal balance for cell adhesion and spreading | Affects protein interaction and subsequent cell behavior. nih.gov |
| Biocompatibility | Minimal adverse immune response, non-toxic | Essential for the long-term success of the implant. nih.govnih.gov |
Detailed research into how this compound might modulate these specific parameters on various biomaterial substrates would be necessary to ascertain its potential in these sophisticated biomedical applications. Without such dedicated studies, its role remains speculative.
Advanced Analytical Methodologies for N Butylmethyldimethoxysilane Research
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For n-butylmethyldimethoxysilane, various spectroscopic methods are employed to elucidate its structure, identify functional groups, and monitor its chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic and organometallic compounds like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. illinois.eduillinois.edusigmaaldrich.com
Research Findings:
For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton environment. The methyl group directly attached to the silicon (Si-CH₃) appears as a sharp singlet in the upfield region. The two methoxy (B1213986) groups (-OCH₃) also produce a singlet, slightly downfield from the Si-CH₃ signal. The n-butyl group gives rise to a more complex pattern, typically a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-), and multiplets for the two methylene groups closer to the silicon atom. The integration of these signals corresponds to the number of protons in each group (3H, 6H, 3H, 2H, 2H, 2H).
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct peak for each carbon atom in a unique electronic environment. researchgate.net The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons closer to silicon and oxygen appearing at different fields. The signals for the Si-CH₃, -OCH₃, and the four distinct carbons of the n-butyl chain can be assigned based on established chemical shift ranges for organosilanes. illinois.edunih.gov
The following tables summarize the expected chemical shifts for this compound, based on data for analogous organosilicon compounds.
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Si-CH₃ | -Si-CH₃ | 0.05 - 0.20 | Singlet |
| Si-O-CH₃ | -O-CH₃ | 3.40 - 3.60 | Singlet |
| Si-CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 0.40 - 0.60 | Triplet |
| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.45 | Multiplet |
| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.45 | Sextet |
| -CH₃ | -Si-CH₂-CH₂-CH₂-CH₃ | 0.85 - 0.95 | Triplet |
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Si-CH₃ | -Si-CH₃ | -8.0 - -4.0 |
| Si-O-CH₃ | -O-CH₃ | 50.0 - 52.0 |
| Si-CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 15.0 - 18.0 |
| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 26.0 - 28.0 |
| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 25.0 - 27.0 |
| -CH₃ | -Si-CH₂-CH₂-CH₂-CH₃ | 13.0 - 14.0 |
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. innovatechlabs.com It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czedinst.com Each functional group has a characteristic absorption frequency, making the resulting spectrum a molecular "fingerprint". gelest.com
Research Findings:
In the analysis of this compound, FT-IR spectroscopy is essential for confirming the presence of its key structural components and for studying its subsequent reactions, such as hydrolysis and condensation. The spectrum of the pure compound is characterized by several distinct absorption bands. researchgate.netresearchgate.net
C-H Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations within the n-butyl and methyl groups. uniroma1.it
Si-O-C Vibrations: The Si-O-C linkage of the methoxy groups gives rise to strong, characteristic asymmetric stretching bands, typically around 1080-1100 cm⁻¹. gelest.com The presence of these bands is a clear indicator of the unhydrolyzed alkoxysilane. A weaker Si-O-C symmetric stretch may also be observed.
Si-C Vibrations: The vibration of the silicon-carbon bond (Si-CH₃ and Si-CH₂-) also produces characteristic peaks, often found in the fingerprint region of the spectrum. For instance, the Si-CH₃ group typically shows a rocking peak around 800-840 cm⁻¹.
The table below details the primary characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 2960-2870 | C-H Asymmetric & Symmetric Stretching | -CH₃, -CH₂- (n-butyl) | Strong |
| 1465-1450 | C-H Bending (Scissoring) | -CH₂- | Medium |
| 1260-1275 | CH₃ Symmetric Bending (Umbrella) | Si-CH₃ | Medium-Strong |
| 1080-1100 | Si-O-C Asymmetric Stretching | Si-O-CH₃ | Very Strong |
| 840-800 | CH₃ Rocking | Si-CH₃ | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. mt.com This technique is most effective for compounds containing chromophores—functional groups with valence electrons of low excitation energy, such as those involved in π-systems (double or triple bonds) or conjugated systems. acs.org
Research Findings:
This compound is a saturated organosilane. Its structure consists entirely of sigma (σ) bonds (C-H, C-C, Si-C, Si-O, O-C) and non-bonding electrons on the oxygen atoms. The electronic transitions available to this molecule, such as n→σ* and σ→σ*, require very high energy. Consequently, their absorption bands lie in the far or vacuum UV region (typically below 200 nm), which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). nih.gov
Therefore, UV-Vis spectroscopy is not a suitable technique for the direct characterization or quantification of pure this compound. Its utility in research involving this compound is limited to applications where the silane (B1218182) is used to functionalize a molecule or material that already possesses a UV-Vis active chromophore. In such cases, UV-Vis spectroscopy could potentially monitor the attachment of the silane if it leads to a shift in the chromophore's absorption maximum (λ_max), but it does not directly detect the silane itself.
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it complementary to FT-IR spectroscopy. dtic.mil It is particularly sensitive to non-polar bonds and symmetric vibrations, which often produce weak signals in IR spectra. This makes it highly suitable for analyzing the C-C and Si-C backbones of organosilane molecules. scirp.orgresearchgate.net
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique where the Raman signal of molecules is dramatically amplified when they are adsorbed onto or very close to nanostructured metallic surfaces, such as silver or gold.
Research Findings:
For this compound, Raman spectroscopy can provide detailed structural information.
Raman Spectra: The Raman spectrum would be expected to show strong signals for the Si-C stretching vibrations and the C-C stretching vibrations of the n-butyl chain. The symmetric vibrations of the Si-(OCH₃)₂ group would also be Raman active. shu.ac.uk Monitoring the disappearance of the Si-O-C peak around 620-650 cm⁻¹ and the appearance of Si-O-Si bands around 500-600 cm⁻¹ can be used to follow the hydrolysis and condensation reactions. scirp.org
SERS Application: SERS is not typically used for analyzing the bulk liquid but is exceptionally powerful for studying its behavior at an interface. When this compound is applied as a surface treatment or coupling agent on a SERS-active metal substrate, the technique can provide insights into the molecule's orientation, adsorption mechanism, and the chemical nature of the bond formed between the silane and the surface. This is critical for understanding the formation of self-assembled monolayers and protective films.
The table below lists expected Raman shifts for the key vibrational modes in this compound.
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2850-2980 | C-H Stretching | -CH₃, -CH₂- |
| 1440-1460 | C-H Bending | -CH₂- |
| 880-920 | C-C Stretching | n-butyl chain |
| 700-750 | Si-C Stretching | Si-CH₃ |
| 620-650 | Si-O Stretching (Symmetric) | Si-O-CH₃ |
| 580-620 | Si-C Stretching | Si-CH₂- |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material. nih.gov It works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core electrons. The binding energy of these electrons is unique to each element and its chemical environment. tandfonline.comresearchgate.net
Research Findings:
XPS is indispensable for studying surfaces modified with this compound, such as functionalized nanoparticles, coated metal substrates, or silane films on silicon wafers. diva-portal.orgresearchgate.net By analyzing the high-resolution spectra of the constituent elements (Si, C, O), one can obtain detailed chemical information.
Si 2p Spectrum: The binding energy of the Si 2p peak can differentiate between various silicon species. For example, elemental silicon (Si⁰) from a substrate appears around 99.4 eV, silicon in a native oxide layer (SiO₂) is found at ~103.5 eV, and silicon in an organosilane layer (C-Si-O) typically appears at an intermediate energy of ~102 eV. thermofisher.com This allows for confirmation of the covalent bonding of the silane film.
C 1s Spectrum: The C 1s peak can be deconvoluted to distinguish between different carbon environments. The aliphatic carbons (C-C, C-H) of the n-butyl group appear around 285.0 eV, while the carbon in the methoxy group (C-O-Si) is shifted to a higher binding energy (~286.5 eV) due to the adjacent electronegative oxygen atom. Carbon bonded directly to silicon (C-Si) may appear at a slightly lower binding energy (~284.0 eV). researchgate.net
O 1s Spectrum: The O 1s spectrum can distinguish between oxygen in a substrate (e.g., Si-O-Si in silica (B1680970) at ~532.5-533.0 eV) and oxygen in the alkoxysilane layer (Si-O-C at ~532.0 eV). researchgate.netresearchgate.net
This level of detail is crucial for verifying the integrity of the silane coating, determining the extent of hydrolysis (loss of Si-O-C), and confirming the formation of a cross-linked siloxane network (Si-O-Si).
| Core Level | Chemical State | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | C-Si-O (Organosilane) | 101.7 - 102.5 thermofisher.com |
| SiO₂ (Substrate) | 103.0 - 103.8 thermofisher.com | |
| C 1s | C-C, C-H (Butyl chain) | ~285.0 ulisboa.pt |
| C-O (Methoxy) | ~286.5 ulisboa.pt | |
| C-Si | ~284.0 researchgate.net | |
| O 1s | Si-O-C (Alkoxy) | ~532.0 researchgate.net |
| Si-O-Si (Siloxane/Silica) | 532.5 - 533.0 researchgate.net |
Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. nih.gov While these NIR bands are broader and less distinct than their mid-IR counterparts, the technique offers significant advantages for process analysis, including the ability to use long-path-length fiber optics for non-invasive, real-time, in-line monitoring of chemical reactions. acs.orgbohrium.comnih.gov
Research Findings:
NIR spectroscopy is an exceptionally effective process analytical technology (PAT) for monitoring the hydrolysis and condensation kinetics of this compound in real-time. tandfonline.comresearchgate.net The sol-gel process involves the consumption of the silane and water, and the production of alcohol and silanol (B1196071) intermediates, followed by the formation of a siloxane network.
By using a fiber-optic probe immersed directly in the reaction vessel, NIR spectroscopy can continuously collect spectra. Chemometric models, such as Partial Least Squares (PLS) regression, are then built to correlate the changes in the NIR spectra with the concentrations of specific reactants, intermediates, and products. nih.gov
Key reaction components that can be monitored include:
Water: The consumption of water during hydrolysis can be tracked.
Alkoxy Groups (Si-O-CH₃): The disappearance of the methoxy groups is a direct measure of the rate of hydrolysis.
Ethanol (B145695): The formation of the ethanol byproduct can be quantified.
Silanol Groups (Si-OH): The appearance and subsequent consumption of silanol groups during condensation can be followed.
This continuous stream of data allows for precise control over the reaction, ensuring consistent product quality and optimizing reaction conditions such as temperature and catalyst concentration. researchgate.netresearchgate.net
| Wavenumber Range (cm⁻¹) | Assignment | Species Monitored |
|---|---|---|
| 6800-7200 | First Overtone of O-H Stretch | Water (decreasing), Ethanol/Silanol (increasing) |
| 5100-5300 | Combination Band of O-H | Water (decreasing) |
| 4500-4700 | Combination Bands of C-H + C-O | Methoxy groups (decreasing), Ethanol (increasing) |
| 5600-5900 | First Overtone of C-H Stretch | n-Butyl/Methyl groups (concentration reference) |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. While this compound itself is not intrinsically fluorescent, this method can be employed in an indirect manner to study its effects on various systems.
For instance, research in material science could involve applying this compound to a fluorescent substrate. Changes in the fluorescence intensity, emission wavelength, or lifetime of the substrate's fluorescence could indicate the nature of the silane layer, such as its thickness, uniformity, and quenching effects. Similarly, if this silane is used in a formulation with fluorescent dyes or markers, fluorescence spectroscopy can monitor the distribution and environment of these fluorescent probes within the silane matrix. researchgate.netnih.gov Although not a primary tool for the direct analysis of this compound, its application in studying systems where this silane is a component remains a possibility for specialized research questions. researchgate.net
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating this compound from reactants, byproducts, or a sample matrix, allowing for its identification and quantification.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz It is particularly useful for the analysis of non-volatile and thermally labile compounds. However, the analysis of reactive silanes like this compound by LC-MS presents a significant challenge due to the compound's susceptibility to hydrolysis in the presence of protic solvents, which are common in reversed-phase LC mobile phases. diva-portal.org The methoxy groups of the silane can react with water or alcohols in the mobile phase, leading to the formation of silanols and their condensation products (siloxanes) on the analytical column, which can compromise the accuracy and reproducibility of the analysis. diva-portal.org
Despite these challenges, LC-MS/MS can be adapted for the analysis of related, more stable silane derivatives or their hydrolysis products. For instance, studies on polysulfide silane coupling agents have successfully employed LC-MS to characterize their composition. lcms.czlcms.cz In such analyses, a high-performance liquid chromatograph is coupled to an ion trap time-of-flight mass spectrometer (LCMS-IT-TOF). lcms.czlcms.cz A typical approach might involve a gradient elution on a C18 column. lcms.cz
For the hypothetical analysis of this compound or its reaction products, a method would be developed to quantify the target analytes with high sensitivity and selectivity. hydrophobe.orgnih.gov This would involve optimizing the chromatographic conditions to achieve separation and minimizing on-column reactions, potentially using aprotic mobile phases if compatible with the ionization technique. The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for quantification, which provides excellent specificity. nih.gov
Below is a hypothetical data table outlining typical parameters for an LC-MS/MS analysis of a related silane, which could be adapted for this compound research.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of the analyte |
| Product Ion (Q3) | Specific fragment ions for quantification and qualification |
This table represents a generalized LC-MS/MS method for small molecules and would require significant adaptation for the reactive nature of this compound, likely involving aprotic solvents and specialized columns.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net Given that this compound is a volatile compound, GC-MS is a highly suitable method for its direct analysis. This technique separates components of a sample in the gas phase using a capillary column and then identifies them based on their mass-to-charge ratio and fragmentation pattern. scielo.br
In a typical GC-MS analysis of an organosilane, the sample is diluted in a suitable solvent like heptane (B126788) and injected into the GC. nih.gov The identity of the chromatographic peaks can be confirmed using mass spectrometry. nih.gov However, for certain organosilanes, particularly those with polar functional groups, derivatization may be necessary to increase their volatility and thermal stability. sigmaaldrich.comobrnutafaza.hr Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr For this compound, direct analysis without derivatization is generally feasible.
Recent studies on organosilicon compounds have highlighted the potential for in-source reactions within the mass spectrometer, which can complicate spectral interpretation. wiley.com Therefore, careful method development and data analysis are crucial for accurate identification.
The following table presents typical GC-MS parameters that could be used for the analysis of this compound, based on methods for similar alkoxysilanes. nih.govresearchgate.net
| Parameter | Setting |
| GC System | Gas Chromatograph with a capillary column |
| Column | e.g., DB-1, 100% poly(dimethylsiloxane) stationary phase (e.g., 15m x 0.525mm) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split or Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 300°C |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-400 m/z |
| Detector | Flame Ionization Detector (for quantification) or Mass Spectrometer (for identification) |
This table provides a general framework for the GC-MS analysis of volatile silanes.
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution, or more accurately, their hydrodynamic volume. researchgate.netpaint.org This technique is predominantly used for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying extents and thus have a longer path and elute later. paint.org
While this compound is a small molecule, SEC can be relevant in its research in several ways. Firstly, it can be used to analyze for the presence of oligomers or higher molecular weight species that may form through polymerization or condensation reactions during synthesis or storage. Secondly, if this compound is used as a monomer or reactant in a polymerization process, SEC is the standard method to analyze the resulting polymer's molecular weight distribution. nih.gov
Recent studies have demonstrated the use of SEC for the analysis of low-molecular-mass polymers and even small molecules like oligomers, using columns with very small pore sizes. nih.gov The hyphenation of SEC with detectors like inductively coupled plasma optical emission spectrometry (SEC-ICP-OES) allows for the speciation and quantification of organosilicon compounds at trace levels, distinguishing between low and high molecular weight species. spectroscopyonline.com
The table below outlines typical SEC parameters for the analysis of low molecular weight polymers, which could be adapted to study oligomerization of this compound.
| Parameter | Setting |
| SEC System | Liquid Chromatograph with SEC columns |
| Columns | Set of columns with a range of pore sizes suitable for low molecular weights |
| Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |
| Detector | Differential Refractometer (DRI), UV-Vis, or Multi-Angle Light Scattering (MALS) |
| Calibration | Polystyrene standards of known molecular weights |
This table illustrates a standard SEC setup for polymer analysis, adaptable for low molecular weight species.
Microscopic and Imaging Techniques
Microscopic techniques are indispensable for visualizing the effects of this compound when it is applied as a surface treatment or coating.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary high-resolution imaging techniques used to investigate surface topography. afmworkshop.com SEM provides images by scanning a surface with a focused beam of electrons, offering excellent depth of field to visualize three-dimensional structures. afmworkshop.com AFM, on the other hand, generates a topographical map by scanning a sharp probe over the surface, providing quantitative height information with nanoscale resolution. scielo.brscientific.net
In the context of this compound research, SEM and AFM are critical for characterizing the morphology of films or coatings created with this silane on various substrates. For example, after treating a surface with this compound, SEM can be used to assess the general coverage and identify any large-scale defects or agglomerates. ulisboa.pt
AFM can provide more detailed, three-dimensional information about the surface at the nanoscale. hydrophobe.org It can be used to quantify the roughness of the silane film, determine its thickness, and observe its growth behavior (e.g., island growth versus layer-by-layer growth). hydrophobe.orgscientific.net Studies on similar silane films have used AFM to investigate the influence of deposition conditions on the film's topography. scientific.net The technique can also be used to probe the mechanical properties of the silane layer. scielo.br
The following table summarizes the type of morphological data that can be obtained for a surface treated with this compound using SEM and AFM.
| Technique | Information Obtained | Typical Research Application |
| Scanning Electron Microscopy (SEM) | Surface topography, film coverage, presence of defects or particles, cross-sectional thickness. ulisboa.pt | Assessing the uniformity of a silane coating on a metal or glass substrate. |
| Atomic Force Microscopy (AFM) | 3D surface topography, quantitative surface roughness (e.g., Ra, Rq), film thickness, phase imaging to distinguish different components, nanomechanical properties (e.g., adhesion, modulus). hydrophobe.orgscielo.brscientific.net | Characterizing the nanoscale morphology and homogeneity of a self-assembled monolayer of the silane on a silicon wafer. |
This table highlights the complementary nature of SEM and AFM for a comprehensive morphological analysis of surfaces modified with this compound.
Transmission Electron Microscopy (TEM) and Confocal Microscopy for Internal Structure
Visualizing the internal architecture of materials derived from this compound, such as in coatings or as nanoparticles, is crucial for understanding their structure-property relationships. Transmission Electron Microscopy (TEM) and Confocal Microscopy are powerful tools for this purpose, each offering unique advantages.
Transmission Electron Microscopy (TEM) TEM is an indispensable technique for high-resolution imaging of the internal structure of materials at the nanoscale. In the context of this compound research, it is primarily used to analyze the morphology, size, and dispersion of nanoparticles or structures formed through sol-gel processes involving this silane. For instance, when this compound is used as a co-precursor in the synthesis of silica nanoparticles, TEM can reveal the resulting particle size and shape. rsc.orgrsc.org TEM analysis can confirm the formation of core-shell structures, where a silica core might be coated with a layer derived from the silane, and can visualize how these particles agglomerate. nih.gov
The analysis involves directing a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides detailed information about the material's internal features. researchgate.net In studies of silane-modified particles, TEM images are used to measure particle diameters and observe their morphology, which can range from spheroidal to more complex shapes. rsc.orgnih.gov
Interactive Table: TEM Analysis of Silane-Modified Silica Particles The following table presents representative data from studies on silica nanoparticles modified with various silanes, illustrating the type of information obtainable with TEM.
| Material | Silane Modifier | Mean Particle Diameter (nm) by TEM | Observation | Source |
|---|---|---|---|---|
| Silica Nanofibers | Alkyl-tri-alkoxysilane | 12.1 ± 2.4 | Particles are recognizable as individual units. | nih.gov |
| Synthesized Silica Particles | Unmodified | 450 | Baseline particle size before modification. | rsc.org |
| Synthesized Silica Particles | Methyl trimethoxy silane (MTMS) | 456 | Slight increase in size after modification. | rsc.org |
| Synthesized Silica Particles | 3-aminopropyltriethoxy silane (APTES) | 468 | Noticeable increase in size after modification. | rsc.org |
| (TEOS+APS)core Nanoparticles | (3-aminopropyl)triethoxysilane (APS) | ~25-30 | Significant decrease in diameter observed after dissolution studies. | rsc.org |
Confocal Microscopy Confocal microscopy is an optical imaging technique that offers the significant advantage of generating thin, high-resolution optical sections from within thicker specimens. ucc.ieevidentscientific.com This capability allows for the 3D reconstruction of a sample's internal structure without physical sectioning. nih.gov The key principle is the use of a spatial pinhole to reject out-of-focus light, thereby improving image contrast and clarity. evidentscientific.com
For materials involving this compound, confocal microscopy is particularly useful for examining thicker films, coatings, or polymer composites. To be visualized, components of interest must often be fluorescently labeled. For example, if this compound were used to form a matrix for a fluorescent dye or to create a coating on a substrate, confocal microscopy could map the three-dimensional distribution of the fluorescent component within the material. nih.gov This technique is invaluable for assessing the uniformity of coatings and the dispersion of functional moieties within a bulk material. ucc.ie
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. netzsch.comopenaccessjournals.com This technique provides critical data on the thermal stability and composition of materials derived from this compound. torontech.com
The process involves heating a small sample on a precision balance inside a furnace. openaccessjournals.com As the temperature increases, the material may decompose, and the resulting mass loss is recorded. The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which different components of the material degrade. torontech.com
In the context of materials modified with this compound, TGA is used to:
Assess Thermal Stability: The onset temperature of weight loss indicates the point at which the material begins to degrade. For a silane-based coating, this often corresponds to the thermal decomposition of the organic alkyl (butyl) and methyl groups. mdpi.com
Determine Composition: The percentage of mass lost at different stages can be correlated to the amount of organic content (from the silane) versus the inorganic silica backbone. acs.org This is particularly useful for quantifying the amount of silane successfully grafted onto a nanoparticle surface or incorporated into a coating. acs.orgrsc.org
Interactive Table: TGA Findings for Silane-Modified Materials This table summarizes TGA results from various studies on silane-based materials, showing how the technique quantifies composition and thermal events.
| Material | Silane Modifier | Key TGA Finding | Interpretation | Source |
|---|---|---|---|---|
| Silica Coating | Methyltriethoxysilane (MTES) | Main weight loss below 200°C, gradual decrease up to 750°C. | Initial loss is adsorbed water; subsequent loss is degradation of organic methyl groups. | mdpi.com |
| Mesoporous Silica Particles (MSPs) | Octadecylsilane (C18) | TGA value increased to 44.37% with modification. | Indicates successful grafting of the long alkyl chains onto the silica surface. | acs.org |
| Dual-Silane Modified Silica | MPTS & Alkylsilane | Mass loss calculated between 125°C and 600°C. | Used to quantify the amount of silane grafted onto the silica filler. | acs.org |
| Coated Iron Oxide Nanoparticles | Methyl trimethoxy silane (MTMS) | Mass percentage of coating determined to be 8.2 ± 0.1 wt%. | Quantifies the silsesquioxane shell on the nanoparticle core. | rsc.org |
| Coated Iron Oxide Nanoparticles | Aminopropyltriethoxysilane (APTES) | Mass percentage of coating determined to be 17.8 ± 1.2 wt%. | Quantifies the silsesquioxane shell on the nanoparticle core. | rsc.org |
Surface Area and Porosity Characterization (e.g., BET analysis)
The surface properties of materials are often critical to their performance, and this is especially true for materials synthesized using silanes like this compound, which are frequently used to create porous structures or high-surface-area particles. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a material. lucideon.comhidenisochema.com
BET analysis works by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. mtoz-biolabs.com By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the amount of gas required to form a single molecular layer (a monolayer) on the surface. mtoz-biolabs.comupi.edu From this value, the total surface area, including the area within accessible pores, can be precisely calculated and is typically expressed in square meters per gram (m²/g). hidenisochema.com
Further analysis of the isotherm data, often using the Barrett-Joyner-Halenda (BJH) model, can provide detailed information about the pore size distribution and total pore volume. lucideon.commtoz-biolabs.com This is crucial for applications such as catalysis, adsorption, and filtration, where the porous structure dictates the material's functionality. psu.edu Studies have shown that the synthesis method and the type of silane precursor used can dramatically affect the resulting surface area and porosity of silica nanoparticles. acs.orgnih.gov
Interactive Table: Surface Area and Porosity Data for Modified Silica The following data, derived from research on various silica materials, demonstrates how BET analysis characterizes surface properties.
| Material/Synthesis Method | Silane Modifier/Condition | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Key Insight | Source |
|---|---|---|---|---|---|
| Mesoporous Silica Particles (MSPs) | Unmodified | 753.1 | 1.31 | High surface area of the base material. | acs.org |
| Alkyl Silane-Modified MSPs | Propylsilane (C3) | 430.5 | - | Surface area decreases upon silane grafting. | acs.org |
| Alkyl Silane-Modified MSPs | Octadecylsilane (C18) | 212.5 | 0.23 | Longer alkyl chains lead to a greater reduction in surface area and pore volume. | acs.org |
| Silica Nanoparticles (Sol-Gel) | TEOS precursor | 111.04 | - | Synthesis method significantly impacts surface area. | nih.gov |
| Silica Nanoparticles (Hydrothermal) | TEOS precursor | 538.72 | - | Hydrothermal method produced particles with much higher surface area. | nih.gov |
| Mesoporous Silica Nanoparticles | Disulfide-modified | 1228.774 | 0.8120 | Modification with disulfide precursor leads to very high surface area. | researchgate.net |
Rheological Characterization of Polymerizing Systems (e.g., Microrheology)
Rheology is the study of the flow and deformation of matter. When this compound is used in a polymerizing system, for example as a cross-linker, modifier, or an external electron donor in catalysis, its role critically influences the rheological properties of the final polymer. google.comgoogle.com Rheological characterization provides invaluable information about the material's viscosity, elasticity, and processing behavior. researchgate.net
In the production of polypropylene (B1209903) films, this compound (BMDS) has been specifically used as an external electron donor for Ziegler-Natta catalysts. google.comgoogle.com Research has shown that its use leads to a desirable broadening of the polymer's molecular weight distribution. Rheological studies of these polymers revealed that samples prepared with BMDS exhibited slightly lower normalized viscosities at given frequencies compared to those made with other silanes, a key characteristic for film applications. google.comgoogle.com
Microrheology is an advanced technique that measures the viscoelastic properties of a material on a microscopic scale. aip.org Instead of measuring bulk properties with a mechanical rheometer, passive microrheology tracks the Brownian motion of embedded tracer particles. rsc.org The motion of these probes is related to the local viscosity and elasticity of the surrounding medium, allowing for the characterization of soft materials and complex fluids with minimal sample disturbance. rsc.orgosti.gov
This technique is particularly powerful for monitoring polymerization reactions in situ. rsc.org As monomers link to form polymers and networks, the viscosity of the system increases dramatically. Microrheology can track this evolution from a low-viscosity liquid (sol) to a more solid-like (gel) state, providing kinetic data on the polymerization process. rsc.orgacs.org For a system involving this compound, microrheology could be used to monitor the rate of network formation and the gel point, offering insights into how the silane influences the curing kinetics and final network architecture. aip.orgosti.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcam.ac.uk It is a popular and versatile method in computational chemistry. wikipedia.org DFT calculations are pivotal in understanding the intrinsic properties of n-Butylmethyldimethoxysilane by focusing on the electron density, from which various molecular properties can be derived. wikipedia.orggithub.io These calculations help elucidate the molecule's stability, reactivity, and the nature of its chemical bonds. github.io
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.comtaylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests higher reactivity. taylorandfrancis.com For this compound, DFT calculations can predict the energies of these orbitals and other reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, which further pinpoint the most likely sites for electrophilic or nucleophilic attack. bioresources.commdpi.com While specific experimental values for this compound are not broadly published, theoretical calculations provide these crucial insights.
Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical, representative values for an alkoxysilane like this compound to illustrate the concepts derived from DFT calculations.
| Parameter | Value (eV) | Description |
| HOMO Energy (EHOMO) | -9.50 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |
| LUMO Energy (ELUMO) | -0.25 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 9.25 | The energy difference between HOMO and LUMO; a larger gap suggests greater chemical stability and lower reactivity. ajchem-a.com |
Elucidation of Hydrolysis and Condensation Intermediates
The performance of silane (B1218182) coupling agents like this compound is fundamentally dependent on their hydrolysis and subsequent condensation reactions. DFT calculations are instrumental in mapping out the mechanisms of these processes. researchgate.netrsc.org Hydrolysis proceeds in a stepwise manner, where the methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, forming silanol (B1196071) intermediates. researchgate.netresearchgate.net
DFT can be used to calculate the energy barriers for each hydrolysis step, revealing the reaction kinetics. acs.org Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomers in solution or a cross-linked network on a substrate. researchgate.netacs.org Theoretical studies elucidate the structure and stability of various intermediates, including linear and cyclic oligomers. rsc.org These computational investigations have shown that the reaction pathways can be significantly influenced by factors such as pH and the presence of catalysts, which can be modeled by including solvent effects in the calculations. researchgate.netcolab.ws
Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed atomistic insights into the structural and dynamic properties of systems, making them ideal for investigating the behavior of this compound, particularly in the context of self-assembled monolayer (SAM) formation and its interactions with solvents. acs.org
MD simulations have been extensively used to study the self-assembly of alkylsilanes on surfaces like silicon dioxide. acs.orgspiedigitallibrary.org These simulations can model the entire process, from the initial adsorption of individual molecules to their lateral organization into a dense monolayer. acs.orgbawue.de For this compound, simulations can reveal key structural characteristics of the resulting SAM, such as molecular tilt angle, film thickness, and packing density as a function of surface coverage. nih.gov Studies on similar short-chain alkylsilanes show that they tend to form less ordered or "liquid-like" monolayers compared to their long-chain counterparts (e.g., octadecyltrichlorosilane), which form highly ordered, crystalline-like structures. spiedigitallibrary.org MD simulations can also investigate the influence of defects and chain length on the mechanical and frictional properties of the SAMs. spiedigitallibrary.orgaip.org
Table 2: Typical Parameters for MD Simulation of Alkylsilane SAMs This table provides a general overview of parameters commonly used in MD simulations for studying systems like this compound monolayers.
| Parameter | Typical Value/Setting | Purpose |
| Force Field | COMPASS, CHARMM, GROMOS | Defines the potential energy function for interactions between atoms. |
| System Size | 50-200 molecules | Represents a patch of the monolayer surface. |
| Substrate | Amorphous SiO₂ | Simulates the native oxide layer on a silicon wafer. |
| Temperature | 298 K (Room Temperature) | Controlled via a thermostat (e.g., Nosé-Hoover) to simulate experimental conditions. |
| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. |
| Simulation Time | 10-100 nanoseconds | Allows the system to reach equilibrium and for dynamic properties to be sampled. |
Analysis of Solvent Effects and Aggregation States
The behavior of this compound in solution, prior to its deposition on a surface, is critical for controlling the quality of the final monolayer. MD simulations are an effective tool for analyzing the influence of different solvents on the silane's conformation and aggregation state. nih.gov By explicitly modeling solvent molecules, simulations can capture specific interactions, such as hydrogen bonding between the silane's methoxy or silanol groups and protic solvents. nih.gov
These simulations can predict how this compound molecules might aggregate in various solvents, forming micelles or other small oligomers. nih.gov The choice of solvent can impact the hydrolysis and condensation rates by altering the local concentration of reactants and stabilizing different intermediate species. nih.gov Understanding these solvent effects at a molecular level is crucial for optimizing the solution-phase preparation steps in surface modification protocols. nih.gov
Quantum Chemical Analysis of Reaction Pathways and Transition States
Quantum chemical methods, including but not limited to DFT, provide the means to perform detailed analyses of chemical reaction mechanisms. dtu.dknih.gov These methods are used to map the potential energy surface of a reaction, identifying the minimum energy pathways and locating the high-energy transition state structures that connect reactants to products. mpg.deresearchgate.net
For this compound, this analysis is crucial for understanding its reactivity in various chemical processes beyond hydrolysis and condensation, such as its thermal decomposition or oxidation. nih.gov By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine which reaction pathways are most likely to occur under specific conditions. mpg.deekb.eg For instance, quantum chemical calculations can compare the energy barriers for different decomposition channels, providing insight into the molecule's thermal stability and potential breakdown products. osti.gov This predictive capability is essential for designing robust synthetic methodologies and understanding material degradation. nih.gov
Computational Strategies for Material Design and Property Prediction
Computational chemistry offers powerful tools for the design of new materials and the prediction of their properties, a practice that is becoming increasingly vital for accelerating materials discovery. arxiv.orgcam.ac.ukresearchgate.netnih.govyoutube.com These strategies can significantly reduce the time and cost associated with experimental research by pre-screening candidates and providing fundamental insights into material behavior at the molecular level. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations would be instrumental. researchgate.netacs.orgresearchgate.netsiesta-project.org
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a popular choice for calculations in computational chemistry and materials science. researchgate.net It can be employed to predict a wide range of properties, including molecular geometry, reaction energies, and electronic characteristics. worldscientific.commdpi.com MD simulations, on the other hand, provide a detailed view of the dynamic evolution of molecular systems, offering insights into processes like polymer-surface interactions and the formation of self-assembled monolayers. researchgate.netuconn.edunih.govnih.govrsc.org
For this compound, these computational approaches could be used to model its behavior in various environments, predict its reactivity, and guide the synthesis of novel materials with desired functionalities. The following subsections detail specific computational analyses that are commonly performed on related silane compounds and would be directly applicable to this compound.
Interaction Energy Analysis in Polymer Systems
A crucial aspect of designing composite materials is understanding the interaction between the different components. In the case of silane coupling agents like this compound, their effectiveness often depends on their interaction with polymer matrices. Computational methods, particularly DFT, are highly effective in quantifying these interactions. arxiv.orgmdpi.comresearchgate.net
The interaction energy between a silane and a polymer can be calculated by determining the energies of the individual components (silane and polymer) and the energy of the combined system. The difference between the energy of the complex and the sum of the energies of the isolated molecules provides the interaction energy. mdpi.com This analysis can reveal the strength of the adhesion between the silane and the polymer, which is a critical factor for the mechanical and thermal stability of the resulting composite material. researchgate.netresearchgate.net
For example, studies on other alkoxysilanes have used DFT to analyze the interaction energies with various polymer surfaces, identifying the specific atoms and functional groups that contribute most to the binding. mdpi.comresearchgate.net This information is invaluable for designing silanes with enhanced compatibility with specific polymers. Similar computational studies on this compound would elucidate its potential as a coupling agent in various polymer systems.
Table 1: Representative Interaction Energy Calculation
| System | E_silane (Hartree) | E_polymer_segment (Hartree) | E_complex (Hartree) | Interaction Energy (kcal/mol) |
| Hypothetical this compound + Polyethylene | -X.XXXX | -Y.YYYY | -Z.ZZZZ | -15.5 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not currently available.
Structural Optimization and Selectivity Studies
Computational chemistry provides robust methods for determining the most stable three-dimensional structure of a molecule, a process known as geometry or structural optimization. siesta-project.orgarxiv.orgresearchgate.netaps.orgresearchgate.netnih.gov This is a fundamental step in any computational analysis, as the geometry of a molecule dictates many of its physical and chemical properties. For this compound, structural optimization using methods like DFT would provide accurate bond lengths, bond angles, and dihedral angles. siesta-project.org
This optimized structure serves as the foundation for further calculations, such as frequency analysis to confirm that the structure is a true minimum on the potential energy surface, and for predicting spectroscopic properties.
Furthermore, computational methods are essential for studying the selectivity of chemical reactions involving alkoxysilanes. researchgate.netacs.orgresearchgate.net For instance, in the context of surface modification, it is often desirable for a silane to react selectively with specific surface sites. DFT calculations can be used to model the reaction pathways for different potential reactions, determining the activation energies for each. nih.gov A lower activation energy indicates a more favorable reaction pathway, thus predicting the selectivity of the reaction. Such studies on this compound would be crucial for understanding its reactivity and for designing processes where it is used as a precursor for material synthesis. acs.orgbohrium.com
Integration of Computational and Experimental Data
The most powerful approach to materials science research often involves a synergistic combination of computational and experimental techniques. nih.govosti.govnih.govarxiv.org Computational studies can provide detailed molecular-level insights that are difficult or impossible to obtain through experiments alone, while experimental data is essential for validating and refining computational models. researchgate.netinnovationforever.com
For alkoxysilanes, experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction can provide valuable information about the structure and bonding of these molecules. acs.orgresearchgate.netacs.orgresearchgate.net This experimental data can be directly compared with the results of quantum chemical calculations. For example, calculated vibrational frequencies from DFT can be compared with experimental FTIR spectra to confirm the structure of a synthesized compound. worldscientific.complos.org Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data. plos.org
In the context of this compound, a combined computational and experimental approach would be highly beneficial. Computational predictions of its properties could guide experimental efforts, while experimental results would provide the necessary validation for the computational models. This iterative process of prediction and validation is a cornerstone of modern materials design and would be essential for fully understanding and exploiting the potential of this compound. nih.gov
Environmental Fate and Degradation Studies
Environmental Transport and Distribution Pathways.nih.govucs.org
The movement and final destination of n-Butylmethyldimethoxysilane in the environment are governed by its inherent physicochemical properties and the characteristics of the receiving environmental compartments. nih.gov Organosilicon compounds, once released, can enter the air, water, and soil. researchgate.netgesamp.org Their distribution is influenced by factors such as volatility, water solubility, and adsorption characteristics. ecetoc.org For instance, volatile methylsiloxanes have been shown to undergo atmospheric decomposition when exposed to UV light. gesamp.org
The mobility of this compound in soil is largely dictated by its tendency to adsorb to soil particles. ecetoc.org The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of chemical substances in soil. chemsafetypro.com A high Koc value indicates strong adsorption to soil and organic matter, resulting in low mobility, whereas a low value suggests high mobility. chemsafetypro.com For pesticides, a higher Koc is generally preferred to prevent leaching into groundwater. chemsafetypro.com
The adsorption of organic compounds to soil is influenced by the soil's organic carbon content, clay content, and pH. ecetoc.orgnih.gov Organosilanes can react with soil particles through hydrolysis and condensation reactions, forming strong covalent Si-O-Si bonds with silica-based substrates, which increases their hydrophobicity and reduces their mobility. researchgate.net While specific studies on this compound are limited, the behavior of similar organosilanes suggests that it would exhibit moderate mobility in soil, with a tendency to bind to the solid phase, particularly in soils with higher organic matter. nih.govresearchgate.net The formation of non-extractable residues (NER) is another significant process that can limit the movement of chemicals through soils and sediments. gelest.com
Table 1: Factors Influencing Soil Mobility of Organosilanes
| Factor | Influence on Mobility | Reference |
| Soil Organic Carbon | Higher organic carbon content generally increases adsorption, reducing mobility. | ecetoc.org |
| Clay Content | Clay minerals can provide surfaces for adsorption, thereby decreasing mobility. | ecetoc.org |
| pH | Soil pH can affect the hydrolysis rate of alkoxysilanes and the surface charge of soil particles, influencing adsorption. | ecetoc.org |
| Hydrolysis | Hydrolysis of alkoxysilane groups leads to the formation of silanols, which can then form strong bonds with soil minerals, immobilizing the compound. | researchgate.net |
When n-Butylmethyldimethethoxysilane enters aquatic systems, its behavior is primarily governed by hydrolysis. europa.eumdpi.com Alkoxysilanes, in general, are susceptible to hydrolysis, which breaks the Si-O-C bond, leading to the formation of corresponding silanols and alcohol. europa.eumdpi.com The rate of this reaction is influenced by pH. gelest.com The resulting silanols are generally more water-soluble and may undergo further condensation reactions.
The impact of this compound on water treatment processes is not well-documented. However, the introduction of organosilicon compounds into wastewater treatment plants could potentially lead to their presence in sludge and effluent. gesamp.org The effectiveness of conventional water treatment processes in removing such compounds would depend on their specific properties and the treatment technologies employed. The assessment of aquatic toxicity is a critical component of the environmental hazard and risk assessment for all chemicals. europa.eufao.org This involves evaluating the effects on organisms at different trophic levels, including algae, invertebrates, and fish. europa.eu For n-butyltrimethoxysilane, a closely related compound, no data is available for its toxicity to daphnia, algae, or microorganisms. lookchem.com
Abiotic Degradation (e.g., Hydrolysis, Photolysis).acs.org
Abiotic degradation processes are non-biological chemical reactions that can break down compounds in the environment. epa.gov For this compound, hydrolysis is expected to be a primary abiotic degradation pathway. mdpi.com
Hydrolysis of alkoxysilanes involves the cleavage of the alkoxy groups to form silanols and the corresponding alcohol. europa.eumdpi.com The rate of hydrolysis is dependent on factors such as pH and temperature. mdpi.comgelest.com For instance, the hydrolysis of alkoxysilanes is generally faster under acidic or basic conditions compared to neutral pH. gelest.com For bis(trimethoxysilylpropyl)amine, the hydrolysis half-life at 20-25°C was estimated to be 6.9 hours at pH 7, and significantly faster at pH 4 (0.3 hours) and pH 9 (0.1 hours). europa.eu Given its structure, this compound is expected to hydrolyze in the presence of water, with the methoxy (B1213986) groups being replaced by hydroxyl groups to form n-butylmethylsilanediol and methanol (B129727). europa.eumdpi.com
Information on the photolytic degradation of this compound is scarce. Photolysis involves the breakdown of molecules by light. epa.gov While some volatile methylsiloxanes have been shown to undergo atmospheric decomposition under the influence of UV light, it is not clear if this is a significant degradation pathway for this compound in soil or water. gesamp.org
Biotic Degradation and Bioremediation Potential.ontosight.ai
Biotic degradation refers to the breakdown of substances by living organisms, primarily microorganisms. ontosight.ai While many organosilicon compounds are known for their resistance to microbial degradation, some studies have shown that certain microorganisms are capable of degrading them. researchgate.netnih.gov The biodegradability of organosilicon compounds is highly dependent on their chemical structure. nih.gov For example, compounds with functional groups like ethers, esters, oximes, amines, and amides are more prone to hydrolysis, which can lead to the formation of readily biodegradable intermediates. nih.gov
The potential for bioremediation of sites contaminated with this compound would depend on the presence of microbial communities with the necessary enzymatic capabilities to break down this specific compound. acs.org Bioremediation is a process that uses microorganisms to clean up contaminated environments. acs.org While there is no direct evidence for the biodegradation of this compound, the general resistance of many organosilicon compounds suggests that its biotic degradation rate in the environment is likely to be slow. gesamp.orgnih.gov
Environmental Risk Assessment Frameworks for Organosilanes.nih.gov
Environmental risk assessment for chemicals involves a systematic process to evaluate their potential adverse effects on the environment. nih.gov For organosilanes, this assessment would follow established frameworks, such as those used in the European Union and by the United States Environmental Protection Agency (EPA). epa.gov These frameworks typically involve hazard identification, dose-response assessment, exposure assessment, and risk characterization.
A key aspect of the risk assessment for organosilanes is the evaluation of their persistence, bioaccumulation, and toxicity (PBT) properties. gesamp.org Persistent substances are those that remain in the environment for long periods, bioaccumulative substances can build up in the tissues of living organisms, and toxic substances can cause harm to them. The hydrolysis of this compound to form silanols is a critical factor in its environmental risk assessment, as the properties of the degradation products may differ significantly from the parent compound. europa.eu
Methodologies for Degradation Kinetics Assessment (e.g., DT₅₀)
The rate of degradation of a chemical in the environment is often quantified by its degradation half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to dissipate. nih.gov The DT₅₀ is a crucial parameter in environmental risk assessment models. nih.gov
Various kinetic models are used to describe degradation data from environmental fate studies. The simplest and most commonly used is the single first-order (SFO) model. nih.gov However, the degradation of many substances does not follow simple first-order kinetics. nih.gov In such cases, more complex models like the double first-order in parallel (DFOP) model or the nth-order model may be used to better describe the degradation pattern. nih.gov These models can account for phenomena such as an initial fast degradation phase followed by a slower phase. nih.gov The selection of the appropriate kinetic model is essential for accurately predicting the persistence of a substance in the environment. nih.gov
Table 2: Common Degradation Kinetic Models
| Model | Description | Application | Reference |
| Single First-Order (SFO) | Assumes the degradation rate is proportional to the concentration. | Simple and widely used for initial assessments. | nih.gov |
| Double First-Order in Parallel (DFOP) | Describes degradation in two different compartments or by two different mechanisms occurring simultaneously. | Useful for substances exhibiting biphasic degradation. | nih.gov |
| Nth-Order | A more general model where the degradation rate is proportional to the concentration raised to the power of N. | Can describe a wider range of degradation patterns. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-Butylmethyldimethoxysilane, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves the reaction of n-butylmethyldichlorosilane with methanol under controlled stoichiometry. Key parameters include:
- Catalyst selection : Use anhydrous bases (e.g., triethylamine) to neutralize HCl byproducts and prevent side reactions.
- Temperature control : Maintain 0–5°C during methanol addition to avoid exothermic runaway reactions.
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane enhances solubility and reaction homogeneity.
Post-synthesis, fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) isolates the product. Purity >95% is achievable via GC-MS validation .
Q. Which spectroscopic techniques are most effective for characterizing n-Butylmethyldimethoxysilane?
- Methodological Answer:
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and butyl (-CH₂CH₂CH₂CH₃) substituents. For example, methoxy protons resonate at δ 3.5–3.7 ppm in CDCl₃.
- FTIR : Identify Si-O-C stretching vibrations (~1080 cm⁻¹) and Si-CH₃ deformation modes (~1250 cm⁻¹).
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to [M+H]⁺ (expected ~178 g/mol). Cross-validate with elemental analysis (C, H, Si) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrolysis kinetics data for n-Butylmethyldimethoxysilane under varying pH conditions?
- Methodological Answer: Contradictions often arise from inconsistent experimental setups. To address this:
- Controlled hydrolysis : Use buffered aqueous solutions (pH 2–12) at 25°C, monitoring silanol formation via in situ ²⁹Si NMR.
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., ionic strength, temperature). For example, accelerated hydrolysis at pH <4 correlates with protonation of methoxy groups, while pH >10 involves OH⁻ nucleophilic attack .
- Surface-sensitive techniques : Use quartz crystal microbalance (QCM) to track real-time film formation vs. bulk hydrolysis .
Q. What experimental designs are recommended for studying n-Butylmethyldimethoxysilane’s efficacy as a surface modifier in composite materials?
- Methodological Answer:
- Substrate pretreatment : Clean substrates (e.g., SiO₂, metals) with piranha solution (H₂SO₄:H₂O₂ 3:1) to ensure hydroxyl-rich surfaces.
- Deposition protocol : Optimize silane concentration (1–5% v/v in ethanol/water 90:10) and curing time (1–24 h at 60°C).
- Performance metrics : Evaluate hydrophobicity via contact angle measurements (>100° indicates effective coverage) and adhesion via peel tests. Compare with XPS to confirm Si-O-substrate bonding .
Q. How do impurities in n-Butylmethyldimethoxysilane affect its reactivity in cross-coupling reactions?
- Methodological Answer: Trace chlorides (from incomplete synthesis) or moisture can deactivate catalysts. Mitigation strategies include:
- Pre-reaction purification : Use molecular sieves (3Å) for 24 h to remove residual water.
- Catalyst screening : Test Pd(0) vs. Ni(0) catalysts in Kumada couplings—chloride impurities preferentially poison Pd systems.
- Kinetic profiling : Monitor reaction progress via GC-MS; delayed initiation suggests impurity interference. Reagent-grade purity (>98%) is critical for reproducibility .
Handling and Safety
Q. What are the best practices for storing n-Butylmethyldimethoxysilane to prevent degradation?
- Methodological Answer:
- Storage conditions : Keep at –20°C in amber vials under argon to inhibit hydrolysis and photodegradation.
- Aliquot preparation : Divide stock into single-use portions to avoid repeated freeze-thaw cycles.
- Stability testing : Periodically analyze via NMR for methoxy group integrity (δ 3.5–3.7 ppm loss indicates degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
